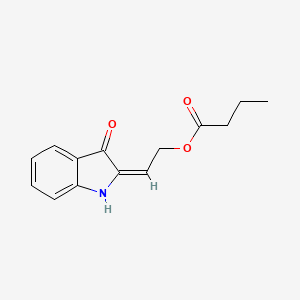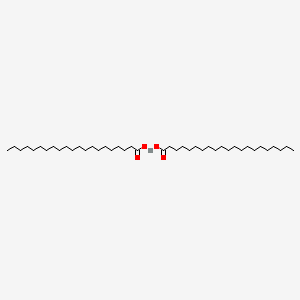
Calcium eicosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium eicosanoate is a calcium salt of eicosanoic acid, a long-chain fatty acid with 20 carbon atoms. Eicosanoic acid, also known as arachidic acid, is a saturated fatty acid found in peanut oil and other vegetable oils. This compound is a white, waxy solid that is used in various industrial and scientific applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Calcium eicosanoate can be synthesized through the reaction of eicosanoic acid with calcium hydroxide or calcium carbonate. The reaction typically involves heating eicosanoic acid with an equimolar amount of calcium hydroxide or calcium carbonate in an organic solvent such as ethanol or methanol. The mixture is heated under reflux until the reaction is complete, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where eicosanoic acid and calcium hydroxide or calcium carbonate are mixed and heated. The product is then purified through filtration, washing, and drying to obtain the final compound in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Calcium eicosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form eicosanoic acid and calcium oxide.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions where the calcium ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.
Substitution: Metal salts like sodium chloride or potassium nitrate can facilitate substitution reactions.
Major Products Formed:
Oxidation: Eicosanoic acid and calcium oxide.
Reduction: Reduced forms of eicosanoic acid derivatives.
Substitution: Metal eicosanoates with different metal ions.
Applications De Recherche Scientifique
Calcium eicosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other eicosanoate derivatives.
Biology: Studied for its role in cell signaling and membrane structure due to its fatty acid component.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and as an additive in cosmetics and personal care products.
Mécanisme D'action
The mechanism of action of calcium eicosanoate involves its interaction with cellular membranes and signaling pathways. The eicosanoic acid component can integrate into lipid bilayers, affecting membrane fluidity and function. Calcium ions play a crucial role in various cellular processes, including signal transduction, muscle contraction, and enzyme activation. The combination of calcium and eicosanoic acid in this compound allows it to influence multiple molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Calcium Stearate: Another calcium salt of a long-chain fatty acid, used as a lubricant and stabilizer.
Calcium Oleate: A calcium salt of oleic acid, used in cosmetics and as a surfactant.
Calcium Palmitate: A calcium salt of palmitic acid, used in food additives and pharmaceuticals.
Uniqueness: Calcium eicosanoate is unique due to its longer carbon chain (20 carbons) compared to other calcium fatty acid salts. This longer chain length imparts distinct physical and chemical properties, making it suitable for specific applications where other calcium salts may not be as effective.
Propriétés
Formule moléculaire |
C42H82CaO4 |
|---|---|
Poids moléculaire |
691.2 g/mol |
Nom IUPAC |
calcium;henicosanoate |
InChI |
InChI=1S/2C21H42O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23;/h2*2-20H2,1H3,(H,22,23);/q;;+2/p-2 |
Clé InChI |
HIAJRYCFZRWDQL-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


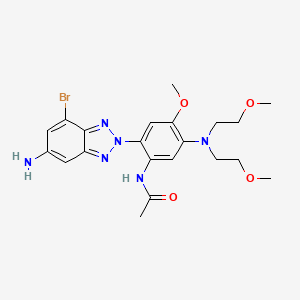
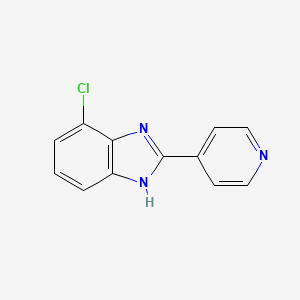
![N-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)pyridine-3-carboxamide](/img/structure/B12934255.png)
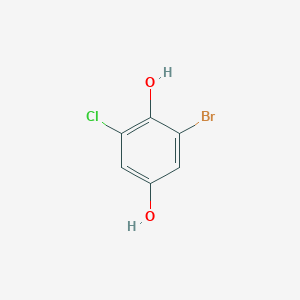

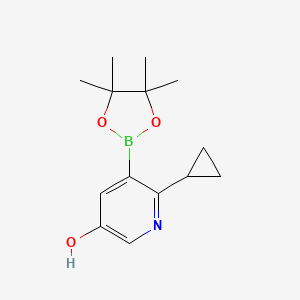
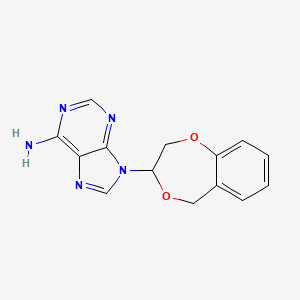
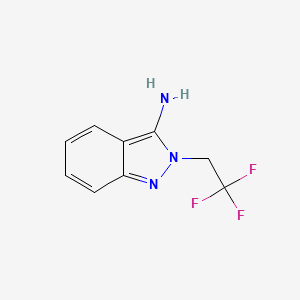
![tert-Butyl (3R,5S)-3-hydroxy-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B12934299.png)

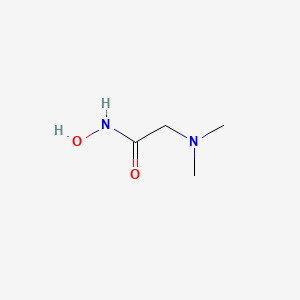
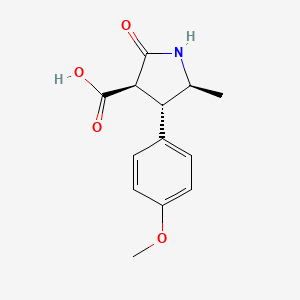
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
